molecular formula C17H25N3OS B5557352 1-BENZOYL-3-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)THIOUREA

1-BENZOYL-3-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)THIOUREA

Cat. No.: B5557352
M. Wt: 319.5 g/mol
InChI Key: YSGSQAUIAAYNCP-UHFFFAOYSA-N
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Description

1-Benzoyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is a compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea typically involves the reaction of benzoyl isothiocyanate with 2,2,6,6-tetramethylpiperidine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction proceeds smoothly at room temperature, yielding the desired thiourea compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Benzoyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.

    Substitution: The benzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

1-Benzoyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-benzoyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A precursor in the synthesis of the compound.

    Benzoyl isothiocyanate: Another precursor used in the synthesis.

    Thiourea: A structurally related compound with similar reactivity.

Uniqueness

1-Benzoyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is unique due to the combination of the benzoyl and tetramethylpiperidinyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications compared to its simpler counterparts.

Properties

IUPAC Name

N-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3OS/c1-16(2)10-13(11-17(3,4)20-16)18-15(22)19-14(21)12-8-6-5-7-9-12/h5-9,13,20H,10-11H2,1-4H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGSQAUIAAYNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=S)NC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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